molecular formula C13H9N3OS2 B2630683 6-[(4-Methoxyphenyl)sulfanyl]imidazo[2,1-b][1,3]thiazole-5-carbonitrile CAS No. 320417-48-9

6-[(4-Methoxyphenyl)sulfanyl]imidazo[2,1-b][1,3]thiazole-5-carbonitrile

Cat. No.: B2630683
CAS No.: 320417-48-9
M. Wt: 287.36
InChI Key: JIAUUMODYZVDDL-UHFFFAOYSA-N
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Description

6-[(4-Methoxyphenyl)sulfanyl]imidazo[2,1-b][1,3]thiazole-5-carbonitrile is a heterocyclic compound that features both imidazole and thiazole rings. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, materials science, and industrial chemistry. The presence of the methoxyphenyl group and the sulfanyl linkage adds to its chemical versatility and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[(4-Methoxyphenyl)sulfanyl]imidazo[2,1-b][1,3]thiazole-5-carbonitrile typically involves multi-step organic reactions. One common method includes the cyclization of appropriate thioamide and α-haloketone precursors. The reaction conditions often require:

  • Starting Materials

    • 4-Methoxybenzenethiol
    • 2-Bromoacetonitrile
    • Imidazole derivatives
  • Reaction Conditions

    • Solvent: Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
    • Base: Potassium carbonate (K2CO3) or Sodium hydride (NaH)
    • Temperature: 80-120°C
    • Time: 12-24 hours

Industrial Production Methods

For industrial-scale production, the process is optimized for higher yields and purity. This often involves:

    Continuous Flow Chemistry: Utilizing continuous reactors to maintain optimal reaction conditions.

    Catalysis: Employing catalysts to enhance reaction rates and selectivity.

    Purification: Using crystallization, distillation, or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitrile group, converting it to primary amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring and the imidazole-thiazole core.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Primary amines.

    Substitution: Various substituted derivatives depending on the nucleophile or electrophile used.

Scientific Research Applications

Chemistry

In chemistry, 6-[(4-Methoxyphenyl)sulfanyl]imidazo[2,1-b][1,3]thiazole-5-carbonitrile is used as a building block for synthesizing more complex molecules

Biology

Biologically, this compound has shown promise in various assays. It exhibits antimicrobial, antifungal, and anticancer activities. Researchers are exploring its potential as a lead compound for developing new therapeutic agents.

Medicine

In medicinal chemistry, derivatives of this compound are being investigated for their potential as drugs. The compound’s ability to interact with biological targets makes it a candidate for drug development, particularly in the treatment of infectious diseases and cancer.

Industry

Industrially, this compound can be used in the synthesis of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of 6-[(4-Methoxyphenyl)sulfanyl]imidazo[2,1-b][1,3]thiazole-5-carbonitrile involves its interaction with specific molecular targets. These targets include enzymes and receptors that are crucial for cellular processes. The compound can inhibit or activate these targets, leading to its observed biological effects. The pathways involved often include:

    Enzyme Inhibition: Inhibiting key enzymes in metabolic pathways.

    Receptor Binding: Binding to cellular receptors and modulating their activity.

    DNA Interaction: Intercalating into DNA and affecting gene expression.

Comparison with Similar Compounds

Similar Compounds

  • 6-[(4-Chlorophenyl)sulfanyl]imidazo[2,1-b][1,3]thiazole-5-carbonitrile
  • 6-[(4-Methylphenyl)sulfanyl]imidazo[2,1-b][1,3]thiazole-5-carbonitrile
  • 6-[(4-Bromophenyl)sulfanyl]imidazo[2,1-b][1,3]thiazole-5-carbonitrile

Uniqueness

Compared to similar compounds, 6-[(4-Methoxyphenyl)sulfanyl]imidazo[2,1-b][1,3]thiazole-5-carbonitrile is unique due to the presence of the methoxy group. This group can influence the compound’s electronic properties, reactivity, and biological activity. The methoxy group can enhance the compound’s ability to interact with biological targets, potentially leading to improved efficacy in medicinal applications.

Properties

IUPAC Name

6-(4-methoxyphenyl)sulfanylimidazo[2,1-b][1,3]thiazole-5-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9N3OS2/c1-17-9-2-4-10(5-3-9)19-12-11(8-14)16-6-7-18-13(16)15-12/h2-7H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIAUUMODYZVDDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)SC2=C(N3C=CSC3=N2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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